molecular formula C13H12F3NO2 B1512209 Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate CAS No. 31602-18-3

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1512209
CAS RN: 31602-18-3
M. Wt: 271.23 g/mol
InChI Key: ARZJITASPSUNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It can also be added to change the solubility of molecules containing other groups of interest .


Physical And Chemical Properties Analysis

The trifluoromethyl group is strongly electron-withdrawing, which can influence the physical and chemical properties of the compound it is part of . It can affect the compound’s reactivity, stability, and interactions with other molecules .

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group is a key structural motif in active agrochemical ingredients. Compounds like Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate are used for the protection of crops from pests. The introduction of trifluoromethyl derivatives has significantly improved the efficacy of pesticides .

Pharmaceutical Development

In pharmaceuticals, the trifluoromethyl group enhances the biological activity of drugs. It’s used in the development of new medications, where it can improve drug potency by influencing the pharmacokinetics and pharmacodynamics of the compounds .

Radiation Research

The trifluoromethyl group plays a role in radiation research, particularly in the study of free radicals and radical pairs . Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate could be used in EPR (Electron Paramagnetic Resonance) and ENDOR (Electron Nuclear Double Resonance) spectrum simulations to understand the dynamics of radicals in irradiated solids .

Drug Potency Enhancement

The presence of a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to enhance drug potency. This is achieved by lowering the pKa of the cyclic carbamate, which can lead to key hydrogen bonding interactions with target proteins .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, the trifluoromethyl group is also used in veterinary medicine. It contributes to the development of treatments for animals, enhancing the effectiveness of veterinary drugs .

Chemical Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various chemical entities. Its unique properties make it a valuable component in creating complex molecules for further research and development in chemistry .

Functional Materials

In the field of functional materials, the trifluoromethyl group contributes to the development of novel materials with unique physical properties. This includes materials with specific fluorine-related characteristics that are useful in advanced technological applications .

Environmental Science

Research into the environmental impact of fluorinated compounds, including those with trifluoromethyl groups, is crucial. Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate may be studied for its environmental fate, bioaccumulation, and potential as an eco-friendly alternative to other chemicals .

Mechanism of Action

The mechanism of action of compounds containing the trifluoromethyl group can vary widely depending on the specific compound and its intended use. For example, in pharmaceuticals, the trifluoromethyl group can enhance the stability and lipophilicity of the drug, and can also affect its binding to biological targets .

Future Directions

The trifluoromethyl group is finding increased utility in various fields, including pharmaceuticals, agrochemicals, and materials . As our understanding of this group and its properties continues to grow, it’s likely that new applications and synthesis methods will be developed .

properties

IUPAC Name

ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJITASPSUNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857328
Record name Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

CAS RN

31602-18-3
Record name Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

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